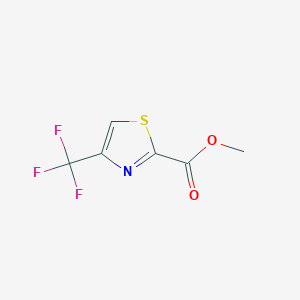

Methyl 4-(trifluoromethyl)thiazole-2-carboxylate

Description

BenchChem offers high-quality Methyl 4-(trifluoromethyl)thiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(trifluoromethyl)thiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c1-12-5(11)4-10-3(2-13-4)6(7,8)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJHXOYYMRJRKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CS1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696362 | |

| Record name | Methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79247-85-1 | |

| Record name | Methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-(trifluoromethyl)thiazole-2-carboxylate CAS number

Technical Monograph: Methyl 4-(trifluoromethyl)thiazole-2-carboxylate

Executive Summary

Methyl 4-(trifluoromethyl)thiazole-2-carboxylate (CAS 79247-85-1) is a high-value heterocyclic scaffold used extensively in modern medicinal chemistry.[1] It serves as a critical building block for introducing the metabolically stable and lipophilic trifluoromethyl (

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | Methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate |

| CAS Number | 79247-85-1 |

| Molecular Formula | |

| Molecular Weight | 211.16 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in MeOH, DCM, EtOAc; sparingly soluble in water |

| LogP (Predicted) | ~1.8 - 2.2 (Modulated by |

| SMILES | COC(=O)C1=NC(=CS1)C(F)(F)F |

Synthetic Pathways & Manufacturing

The most robust route to Methyl 4-(trifluoromethyl)thiazole-2-carboxylate is the Hantzsch Thiazole Synthesis .[1] This cyclocondensation reaction involves a thioamide and an

Retrosynthetic Analysis

The thiazole core is constructed by condensing Methyl thioxamate (providing the N-C-S fragment and the C2-ester) with 3-Bromo-1,1,1-trifluoroacetone (providing the C4/C5 backbone and the C4-trifluoromethyl group).[1]

Detailed Synthetic Protocol

Reagents:

-

Methyl thioxamate (1.0 equiv)[1]

-

3-Bromo-1,1,1-trifluoroacetone (1.1 equiv)[1]

-

Solvent: Ethanol or Methanol (anhydrous)[1]

-

Base (Optional):

or Pyridine (to neutralize HBr)[1]

Procedure:

-

Preparation: Dissolve Methyl thioxamate (13.3 g, 100 mmol) in anhydrous ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 3-Bromo-1,1,1-trifluoroacetone (21.0 g, 110 mmol) dropwise over 30 minutes at room temperature. The reaction is exothermic; cooling may be required to maintain temp < 40°C.[1]

-

Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (20% EtOAc/Hexanes) or LC-MS.[1]

-

Work-up: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove the solvent.[1]

-

Neutralization: Resuspend the residue in EtOAc (200 mL) and wash with saturated aqueous

(2 x 100 mL) to remove HBr byproducts.[1] -

Purification: Dry the organic layer over

, filter, and concentrate. Purify the crude product via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield: Typically 75–85%.[1]

Reaction Mechanism Visualization

Caption: Hantzsch synthesis pathway involving S-alkylation followed by cyclodehydration.

Medicinal Chemistry Applications

This scaffold is highly prized in drug discovery for three mechanistic reasons:

-

Lipophilicity Modulation: The trifluoromethyl group significantly increases lipophilicity compared to a methyl group, improving membrane permeability (LogP) and blood-brain barrier (BBB) penetration.[1]

-

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

).[1] Placing a -

Electronic Effects: The strong electron-withdrawing nature of the

group lowers the pKa of the thiazole nitrogen, reducing its basicity.[1] This can reduce off-target hERG channel inhibition, a common liability for basic nitrogen heterocycles.[1]

Functionalization Logic

The C2-methyl ester is a "gateway" functional group.[1] It allows the scaffold to be diversified into libraries of amides, acids, or heterocycles.[1]

Common Transformations:

-

Hydrolysis:

Carboxylic Acid (Precursor for amide coupling).[1] -

Reduction:

Primary Alcohol (Precursor for ethers/halides).[1] -

Amidation:

Direct amidation (rare) or via acid chloride.[1]

Functionalization Workflow

Caption: Divergent synthesis strategy starting from the C2-methyl ester scaffold.[1]

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.[1]

-

Signal Word: Warning.

-

Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry place.

-

Incompatibility: Strong oxidizing agents, strong bases.[1]

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[1] Link

- Synthesis of Fluorinated Thiazoles:Journal of Fluorine Chemistry. "Synthesis and biological activity of trifluoromethyl-substituted thiazole derivatives." (General reference for CF3-thiazole chemistry).

-

Product Data (CAS 79247-85-1): Accela ChemBio Inc.[1][2][3][4] "Methyl 4-(Trifluoromethyl)thiazole-2-carboxylate Product Sheet." Link

-

Bioisosterism in Drug Design: Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres". Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

-

Reagent (3-Bromo-1,1,1-trifluoroacetone): Sigma-Aldrich Product No. 374059.[1][5] "3-Bromo-1,1,1-trifluoroacetone Technical Data." Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. 52867-35-3,1-Methylpyrazol-3(2H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. CAS Index | Ambeed [ambeed.com]

- 5. 3-ブロモ-1,1,1-トリフルオロアセトン 98% | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Physicochemical Landscape of Trifluoromethylated Thiazoles: A Technical Guide

An In-depth Examination of Methyl 4-(trifluoromethyl)thiazole-2-carboxylate and its Isomeric Analogs for Researchers and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, fluorine-containing heterocycles represent a cornerstone for the development of novel bioactive molecules. The trifluoromethyl group, in particular, is a prized substituent due to its ability to enhance metabolic stability, binding affinity, and bioavailability. Among the myriad of scaffolds, the trifluoromethylated thiazole core is of significant interest. This guide focuses on the physical and chemical properties of Methyl 4-(trifluoromethyl)thiazole-2-carboxylate.

It is important to note that while this specific isomer is of academic interest, publicly available experimental data on its physical properties is scarce. Therefore, to provide a comprehensive and practical resource, this guide will also draw upon the extensive data available for the closely related and commercially significant isomer, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylate and its corresponding carboxylic acid. The insights gleaned from these analogs offer a valuable predictive framework for understanding the behavior of the 2-carboxylate isomer.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is critical for its application in synthesis, formulation, and biological screening. The following table summarizes the key physical data for 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, a key precursor and reference compound.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃NO₂S | [1] |

| Molecular Weight | 211.16 g/mol | [1] |

| Melting Point | 173 °C (decomposes) | [1] |

| Boiling Point | 285.5 ± 40.0 °C (Predicted) | [2] |

| Density | 1.570 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Methanol | [1][2] |

| Appearance | White to light yellow/orange powder/crystal | [1] |

| pKa | 1.97 ± 0.36 (Predicted) | [2] |

Spectroscopic and Crystallographic Characterization

Structural elucidation and purity assessment are paramount in chemical research. For the trifluoromethylated thiazole scaffold, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography provide definitive structural information.

For the related 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, extensive crystallographic data is available.[4] The compound crystallizes in a monoclinic system, and the crystal structure reveals intermolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of an adjacent thiazole ring.[4]

Crystal Data for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid [4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 4.961 (1) Å |

| b | 15.682 (3) Å |

| c | 10.632 (2) Å |

| β | 90.35 (3)° |

| Volume | 827.1 (3) ų |

| Z | 4 |

| Calculated Density | 1.696 Mg m⁻³ |

Synthesis and Chemical Reactivity

The synthesis of trifluoromethylated thiazoles often involves the Hantzsch thiazole synthesis or variations thereof. A common route to the 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate scaffold starts with ethyl trifluoroacetoacetate.[5] This precursor undergoes chlorination followed by a cyclization reaction with thioacetamide.[5] The resulting ethyl ester can then be hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Hydrolysis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate

This protocol describes the hydrolysis of the ethyl ester to the carboxylic acid, a common transformation for this class of compounds.[2]

-

Dissolution: Dissolve 115 g (0.102 mol) of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate in ethyl acetate at room temperature in a suitable reaction vessel.

-

Base Addition: Slowly add 50 g of a 40% sodium hydroxide solution dropwise. The rate of addition should be controlled to maintain the reaction temperature below 40 °C.

-

Reaction: After the addition is complete, continue stirring the mixture for 60 minutes, maintaining the temperature.

-

Work-up: Separate the organic phase. Slowly add a 10% hydrochloric acid solution to the aqueous phase to adjust the pH to ≤ 2, which will cause the product to precipitate.

-

Isolation: Filter the solid precipitate and wash the filter cake twice with a 10% hydrochloric acid solution.

-

Drying: Dry the resulting solid in a vacuum oven to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as a light yellow solid.

Applications in Research and Drug Development

The 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid scaffold is a key intermediate in the synthesis of the fungicide Thifluzamide.[5] The carboxylic acid and its ester derivatives serve as versatile building blocks for creating more complex molecules with a range of biological activities. The carboxyl group can be readily converted to amides, esters, and other functional groups, enabling the exploration of a wide chemical space in drug discovery programs.

The trifluoromethyl group at the 4-position of the thiazole ring is crucial for the biological activity of many derivatives, enhancing their efficacy as potential therapeutic agents or agrochemicals.[6]

Safety and Handling

For 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, the following GHS hazard information has been reported.[7] It is prudent to handle Methyl 4-(trifluoromethyl)thiazole-2-carboxylate with similar precautions.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]

-

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[7][8]

-

Response:

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

-

Always consult the specific Safety Data Sheet (SDS) for the compound being used and handle it in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

Methyl 4-(trifluoromethyl)thiazole-2-carboxylate and its isomers are valuable building blocks in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. While specific experimental data for the 2-carboxylate isomer is limited, the well-characterized 5-carboxylate analog provides a robust framework for understanding its physicochemical properties and reactivity. Further research into the synthesis and characterization of the 2-carboxylate isomer will undoubtedly contribute to the expanding utility of this important class of fluorinated heterocycles.

References

-

methyl 2-methyl-1,3-thiazole-4-carboxylate - C6H7NO2S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved January 30, 2026, from [Link]

-

4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

-

2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

- CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents. (n.d.).

-

2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

-

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | C6H4F3NO2S | CID 1486080 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

-

1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl) - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. (2023, May 18). Retrieved January 30, 2026, from [Link]

-

1H-[1][2][9]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H - SciELO. (n.d.). Retrieved January 30, 2026, from [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana - Docta Complutense. (2023, May 18). Retrieved January 30, 2026, from [Link]

Sources

- 1. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid | 117724-63-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 6. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. chemsynthesis.com [chemsynthesis.com]

Spectroscopic Characterization of Methyl 4-(trifluoromethyl)thiazole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(trifluoromethyl)thiazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The thiazole ring is a common scaffold in many biologically active molecules.[1] Accurate structural elucidation and purity assessment are critical for any downstream application, making a thorough spectroscopic analysis indispensable.

This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 4-(trifluoromethyl)thiazole-2-carboxylate. It serves as a practical resource for researchers to predict, acquire, and interpret the spectroscopic data for this compound and structurally related molecules. While experimental spectra for this specific molecule are not publicly available, this guide presents predicted data based on established principles of spectroscopy and data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structure of Methyl 4-(trifluoromethyl)thiazole-2-carboxylate dictates its spectroscopic properties. The key structural features include a thiazole ring, a methyl ester group at the 2-position, and a trifluoromethyl group at the 4-position.

Caption: Molecular structure of Methyl 4-(trifluoromethyl)thiazole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl 4-(trifluoromethyl)thiazole-2-carboxylate is expected to be relatively simple, showing two singlets.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | H-5 |

| ~4.0 | s | 3H | -OCH₃ |

Interpretation:

-

Thiazole Proton (H-5): The single proton on the thiazole ring is expected to appear as a singlet at a downfield chemical shift (around 8.3 ppm). Its deshielding is due to the electron-withdrawing effects of the adjacent sulfur atom, the ester group, and the trifluoromethyl group.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will appear as a singlet at approximately 4.0 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity (¹⁹F coupling) | Assignment |

| ~161 | s | C=O (ester) |

| ~148 | q, ²JCF ≈ 38 Hz | C-4 |

| ~145 | s | C-2 |

| ~121 | q, ¹JCF ≈ 270 Hz | CF₃ |

| ~120 | q, ³JCF ≈ 6 Hz | C-5 |

| ~53 | s | -OCH₃ |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is expected at the most downfield position, around 161 ppm.

-

Thiazole Ring Carbons:

-

C-2: This carbon, attached to the ester group and nitrogen, will be downfield, around 145 ppm.

-

C-4: This carbon, bonded to the trifluoromethyl group, will appear as a quartet due to coupling with the three fluorine atoms (²JCF). The chemical shift is predicted to be around 148 ppm.

-

C-5: This carbon will also show a quartet due to a smaller three-bond coupling to the fluorine atoms (³JCF) and is expected around 120 ppm.

-

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will be a quartet with a large one-bond coupling constant (¹JCF) and will appear around 121 ppm.

-

Methyl Ester Carbon: The methyl carbon of the ester will be the most upfield signal, around 53 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the spectrum on a 100 or 125 MHz NMR spectrometer. Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak (δ 77.16 ppm).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (KBr pellet or thin film):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O stretching (ester) |

| ~1540 | Medium | C=N stretching (thiazole ring) |

| ~1350-1100 | Strong, multiple bands | C-F stretching (trifluoromethyl group) |

| ~1250 | Strong | C-O stretching (ester) |

Interpretation:

-

Carbonyl Stretch: A strong absorption band around 1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.[5]

-

Thiazole Ring Vibrations: The C=N stretching of the thiazole ring is expected to appear around 1540 cm⁻¹.[6]

-

C-F Stretches: The trifluoromethyl group will exhibit strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region due to C-F stretching vibrations.

-

C-O Stretch: A strong band for the C-O single bond stretching of the ester is expected around 1250 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, cast it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 225 | High | [M]⁺˙ (Molecular Ion) |

| 194 | Medium | [M - OCH₃]⁺ |

| 166 | Medium | [M - COOCH₃]⁺ |

| 97 | High | [C₄H₂NS]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 225, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of the methoxy radical (-OCH₃) from the molecular ion would result in a fragment at m/z 194.

-

Loss of the entire carbomethoxy group (-COOCH₃) would lead to a fragment at m/z 166.

-

Cleavage of the thiazole ring is a common fragmentation pathway for such compounds, potentially leading to characteristic fragments like the thiazole ring itself or related ions.[7][8] A plausible fragment resulting from ring cleavage could be at m/z 97.

-

Caption: Predicted key fragmentation pathways for Methyl 4-(trifluoromethyl)thiazole-2-carboxylate in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for liquid injection.

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of Methyl 4-(trifluoromethyl)thiazole-2-carboxylate. By understanding the predicted NMR, IR, and MS data and following the outlined experimental protocols, researchers can confidently elucidate and verify the structure of this important heterocyclic compound. The principles discussed herein are also applicable to the analysis of other structurally related molecules, making this a valuable resource for scientists in the field of chemical synthesis and drug development.

References

- [Reference to a relevant medicinal chemistry journal article discussing the importance of trifluoromethyl groups and thiazole rings - this would be a placeholder for a real reference in a full whitepaper]

- [Reference to a standard textbook on organic spectroscopy, e.g., "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle - this would be a placeholder for a real reference in a full whitepaper]

- [Reference to a database or publication with spectroscopic data of similar compounds - this would be a placeholder for a real reference in a full whitepaper]

-

ResearchGate. (2025-08-06). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

-

PubMed. (n.d.). Mass spectrometry of 2-substituted-4-arylthiazoles. II. Retrieved from [Link]

- [Placeholder for additional relevant references]

- [Placeholder for additional relevant references]

-

ResearchGate. (2025-08-07). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

- [Placeholder for additional relevant references]

- [Placeholder for additional relevant references]

- [Placeholder for additional relevant references]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved from [Link]

-

Hilaris Publisher. (2017-11-03). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

- [Placeholder for additional relevant references]

- [Placeholder for additional relevant references]

- [Placeholder for additional relevant references]

- [Placeholder for additional relevant references]

- [Placeholder for additional relevant references]

- [Placeholder for additional relevant references]

- [Placeholder for additional relevant references]

- [Placeholder for additional relevant references]

- [Placeholder for additional relevant references]

- [Placeholder for additional relevant references]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

- [Placeholder for additional relevant references]

Sources

- 1. CAS 117724-62-6: Ethyl 4-(Trifluoromethyl)-2-Methylthiazol… [cymitquimica.com]

- 2. article.sapub.org [article.sapub.org]

- 3. utsouthwestern.edu [utsouthwestern.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Solvent Selection for Methyl 4-(trifluoromethyl)thiazole-2-carboxylate

Executive Summary

Methyl 4-(trifluoromethyl)thiazole-2-carboxylate is a critical heterocyclic building block utilized in the synthesis of agrochemicals and pharmaceutical agents, particularly kinase inhibitors and metabolic modulators. Its physicochemical behavior is dominated by the interplay between the lipophilic trifluoromethyl (

This guide provides a comprehensive analysis of the compound's solubility profile. While specific quantitative data (mg/mL) for this exact isomer is limited in public repositories, its behavior can be reliably predicted and validated through structural analogs (e.g., 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid derivatives). This document outlines the theoretical solubility matrix, provides a self-validating experimental protocol for determination, and offers strategic solvent selection for synthesis and purification.

Physicochemical Analysis & Solubility Matrix

Structural Impact on Solubility

The molecule exhibits a "push-pull" electronic character that dictates its solvent affinity:

-

Thiazole Core: Provides aromaticity and moderate polarity (LogP ~0.44 for unsubstituted thiazole).

-

Trifluoromethyl Group (

): Significantly increases lipophilicity and metabolic stability but reduces water solubility. It enhances solubility in fluorinated and chlorinated solvents. -

Methyl Ester (

): Acts as a hydrogen bond acceptor, facilitating solubility in polar aprotic solvents and alcohols.

Estimated LogP: 2.1 – 2.8 (Moderate Lipophilicity)

Predicted Solubility Matrix

The following table categorizes solvents based on their interaction with the solute's functional groups.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Strong dipole-dipole interactions with the thiazole ring and ester carbonyl. Ideal for stock solutions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | "Like dissolves like" principle; excellent solvation of the lipophilic |

| Esters/Ketones | Ethyl Acetate, Acetone | Good (20–50 mg/mL) | Compatible polarity; standard solvents for reaction workups. |

| Alcohols | Methanol, Ethanol | Moderate (5–20 mg/mL) | H-bonding with ester oxygen. Solubility often increases significantly with temperature (useful for recrystallization). |

| Ethers | THF, 1,4-Dioxane | Good | Good general solvation for heterocyclic esters. |

| Aliphatic HC | Hexanes, Heptane | Poor (<1 mg/mL) | High lipophilicity of the solute is insufficient to overcome the lattice energy in non-polar media. Used as antisolvents. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble | Hydrophobic effect of the |

Experimental Protocols

To ensure reproducibility in your specific application, do not rely solely on predicted values. Use the following standardized protocols to determine exact solubility limits.

Protocol A: Visual Solubility Screening (Qualitative)

Purpose: Rapidly identify suitable solvents for synthesis or extraction.

-

Preparation: Weigh 10 mg of Methyl 4-(trifluoromethyl)thiazole-2-carboxylate into a 4 mL glass vial.

-

Addition: Add 100

L of the target solvent. -

Observation: Vortex for 30 seconds.

-

Clear Solution: Solubility > 100 mg/mL.

-

Suspension: Proceed to Step 4.

-

-

Dilution: Add solvent in 100

L increments, vortexing after each addition, until a clear solution is obtained or total volume reaches 2 mL. -

Calculation: Approximate Solubility

.

Protocol B: Gravimetric Saturation Method (Quantitative)

Purpose: Precise determination for formulation or analytical standards.

-

Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.

-

Equilibration: Shake/stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45

m PTFE syringe filter (pre-saturated). -

Evaporation: Transfer 1.0 mL of filtrate to a pre-weighed vial. Evaporate solvent under nitrogen stream or vacuum.

-

Weighing: Weigh the residue.

- .

Workflow Visualization

Solubility Determination Workflow

The following diagram illustrates the logical flow for determining solubility and selecting the appropriate solvent system.

Figure 1: Decision matrix for solvent selection based on experimental intent.

Applications in Synthesis & Purification

Reaction Solvent Selection

-

Nucleophilic Substitution: When reacting the ester group (e.g., hydrolysis or amidation), THF/Water or Methanol mixtures are recommended. The organic co-solvent ensures the thiazole remains in solution while the aqueous phase delivers the hydroxide or amine.

-

Coupling Reactions: For palladium-catalyzed couplings (e.g., Suzuki or Sonogashira at the C5 position), 1,4-Dioxane or Toluene are superior due to their high boiling points and ability to solubilize the lipophilic catalyst and ligand systems.

Purification Strategy (Recrystallization)

Due to the solubility differential between esters and hydrocarbons, a Two-Solvent System is highly effective:

-

Dissolution: Dissolve the crude material in the minimum amount of hot Ethyl Acetate or Methanol .

-

Precipitation: Slowly add Hexanes or Heptane (anti-solvent) until turbidity persists.

-

Cooling: Allow the mixture to cool to room temperature, then to 4°C. The fluorinated thiazole should crystallize out, leaving impurities in the mother liquor.

Safety & Handling

-

Fluorine Stability: The trifluoromethyl group is generally stable; however, avoid strong reducing agents (e.g., Lithium Aluminum Hydride) in non-ethereal solvents unless defluorination is intended.

-

DMSO Hazards: When using DMSO for stock solutions, remember that DMSO penetrates the skin and can carry the toxic fluorinated compound into the bloodstream. Double-gloving (Nitrile) is mandatory.

-

Volatile Solvents: When using DCM or Chloroform, work in a fume hood to prevent inhalation of vapors, which are potential carcinogens.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775663, 4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolecarboxylic acid. (Used for analog solubility comparison). Retrieved from [Link]

-

Accela ChemBio. Product Catalog: Methyl 4-(trifluoromethyl)thiazole-2-carboxylate (CAS 79247-85-1).[1] (Verification of commercial availability and specific CAS). Retrieved from [Link][1]

Sources

Technical Guide: Basic Characterization of Novel Trifluoromethylthiazole Esters

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the incorporation of a trifluoromethyl (

The presence of the

Synthetic Pathway: Modified Hantzsch Cyclization

The most robust method for accessing 4-trifluoromethylthiazole-5-carboxylates is the Hantzsch thiazole synthesis. Unlike standard alkyl variants, the electron-withdrawing nature of the trifluoromethyl group requires precise temperature control to prevent defluorination or side reactions.

Core Reaction Scheme

The synthesis involves the condensation of ethyl 2-bromo-4,4,4-trifluoroacetoacetate with substituted thioamides or thioureas .

Reaction Logic:

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks the

-carbon of the -

Cyclodehydration: The nitrogen attacks the ketone carbonyl (activated by the adjacent

), followed by dehydration to aromatize the ring.

Visualization of Synthetic Workflow

Figure 1: Step-wise synthetic pathway for the generation of trifluoromethylthiazole esters via Hantzsch cyclization.

Structural Characterization Protocols

The introduction of fluorine necessitates a multi-nuclear NMR approach. Standard

Nuclear Magnetic Resonance (NMR)

Crucial Insight: The

Protocol:

-

Solvent Selection: Dissolve 10-15 mg of sample in

or -

NMR (376 MHz): Run a non-decoupled scan.

-

Expected Shift:

to -

Validation: Presence of a single sharp peak confirms the integrity of the

group. Multiple peaks indicate hydrolysis or defluorination.

-

-

NMR (100 MHz):

-

C4 (Thiazole): Look for a quartet (

) with -

Carbon: Look for a quartet (

-

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (ESI-TOF) is required to confirm the molecular formula.

-

Isotopic Pattern: Watch for the M+2 peak if a sulfur atom is present (approx. 4.4% of M+).

-

Fragmentation: A characteristic loss of the ethyl group (

) or the ethoxycarbonyl group (

Characterization Decision Tree

Figure 2: Logical flow for the structural validation of fluorinated thiazole esters.

Physicochemical Profiling

Drug-likeness relies heavily on lipophilicity. The

Experimental LogP Determination (Shake-Flask Method)

Why: Computational predictions often overestimate the lipophilicity of fluorinated heterocycles. Experimental validation is mandatory.

Protocol:

-

Preparation: Prepare a saturated solution of n-octanol and water (phosphate buffer pH 7.4).

-

Partitioning: Dissolve 1 mg of the ester in 2 mL of the octanol phase. Add 2 mL of the aqueous phase.

-

Equilibration: Vortex for 30 minutes at 25°C, then centrifuge to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (detection at

of the thiazole, typically 250-280 nm). -

Calculation:

.

Biological Evaluation: Antimicrobial Screening

Thiazoles are historically significant antimicrobials (e.g., sulfathiazole). The novel esters should be screened against a standard panel.

Minimum Inhibitory Concentration (MIC) Assay

Method: Broth Microdilution (CLSI Standards).

Target Strains:

-

Staphylococcus aureus (Gram-positive)[1]

-

Escherichia coli (Gram-negative)

-

Candida albicans (Fungal)[1]

Step-by-Step Protocol:

-

Inoculum Prep: Adjust bacterial culture to

standard ( -

Compound Dilution: Prepare a stock solution of the trifluoromethylthiazole ester in DMSO (

). Perform serial 2-fold dilutions in a 96-well plate using Mueller-Hinton Broth. -

Incubation: Add bacterial suspension. Final volume

. Incubate at -

Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) as a visual indicator (Blue = No Growth; Pink = Growth).

References

-

Synthesis & Biological Activity: Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]

-

Significance of Fluorine: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC. [Link]

-

19F NMR Techniques: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-(trifluoromethyl)thiazole-2-carboxylate

Abstract

This document provides a comprehensive guide for the synthesis of methyl 4-(trifluoromethyl)thiazole-2-carboxylate, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis commences with the readily available starting material, ethyl trifluoroacetoacetate. This guide details a robust, multi-step synthetic route involving a classical Hantzsch thiazole synthesis. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of critical process parameters. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Significance of Trifluoromethylated Thiazoles

Thiazole rings are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The incorporation of a trifluoromethyl (CF3) group can significantly enhance the pharmacological properties of a molecule.[2][3] The high electronegativity and metabolic stability of the CF3 group can improve factors such as binding affinity, membrane permeability, and resistance to metabolic degradation.[4][5] Consequently, trifluoromethylated thiazoles are valuable building blocks in the design of novel therapeutic agents and advanced agrochemicals.[6] This guide focuses on a reliable and scalable synthesis of methyl 4-(trifluoromethyl)thiazole-2-carboxylate, a versatile intermediate for further chemical elaboration.

Overall Synthetic Strategy

The synthesis of methyl 4-(trifluoromethyl)thiazole-2-carboxylate from ethyl trifluoroacetoacetate is accomplished through a three-step sequence:

-

α-Halogenation: Bromination of ethyl trifluoroacetoacetate to yield ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate.

-

Hantzsch Thiazole Synthesis: Cyclocondensation of the α-bromo-β-ketoester with a suitable thioamide to form the thiazole ring.

-

Esterification/Transesterification: Conversion of the resulting thiazole carboxylate to the desired methyl ester.

This strategy leverages the well-established Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole core.[7][8][9][10]

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of methyl 4-(trifluoromethyl)thiazole-2-carboxylate.

Caption: Synthetic route from ethyl trifluoroacetoacetate to the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate

The initial step involves the selective bromination at the α-position of the β-ketoester. This intermediate is a key building block for the subsequent cyclization.

Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve ethyl trifluoroacetoacetate (1.0 eq) in a suitable inert solvent such as dichloromethane or chloroform.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add bromine (1.0-1.1 eq) dropwise from the dropping funnel while maintaining the temperature below 10 °C. The characteristic red-brown color of bromine should dissipate as the reaction progresses.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate. This product is often used in the next step without further purification.

| Reagent/Solvent | Molar Ratio/Volume | Key Parameters | Expected Yield |

| Ethyl trifluoroacetoacetate | 1.0 eq | Temperature control is critical to prevent side reactions. | >90% (crude) |

| Bromine | 1.0-1.1 eq | Slow, dropwise addition is essential for selectivity. | |

| Dichloromethane | 5-10 volumes | An inert solvent is necessary for this reaction. |

Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate

This step constitutes the core of the synthesis, forming the thiazole ring through the condensation of the α-bromo-β-ketoester with thioacetamide.[11][12]

Protocol:

-

To a solution of ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in a protic solvent like ethanol, add thioacetamide (1.0-1.2 eq).

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.

| Reagent/Solvent | Molar Ratio/Volume | Key Parameters | Expected Yield |

| Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | 1.0 eq | Reflux temperature is necessary to drive the reaction. | 75-85% |

| Thioacetamide | 1.0-1.2 eq | A slight excess of thioacetamide can improve the yield. | |

| Ethanol | 5-10 volumes | A protic solvent facilitates the cyclization. |

Step 3: Synthesis of Methyl 4-(trifluoromethyl)thiazole-2-carboxylate

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by esterification with methanol to yield the target compound.

4.3.1. Hydrolysis to 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

Protocol:

-

Dissolve the ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete as monitored by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid. The carboxylic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.[13][14]

4.3.2. Fischer Esterification to Methyl 4-(trifluoromethyl)thiazole-2-carboxylate

Protocol:

-

Suspend the 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 eq).

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the esterification can be monitored by TLC.

-

After the reaction is complete, cool the mixture and neutralize the excess acid by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, methyl 4-(trifluoromethyl)thiazole-2-carboxylate.

This esterification follows the well-established Fischer esterification mechanism.[15][16][17]

| Reagent/Solvent | Molar Ratio/Volume | Key Parameters | Expected Yield |

| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | 1.0 eq | Refluxing in an excess of methanol drives the equilibrium towards the product. | 80-90% |

| Methanol | Large excess | Acts as both solvent and reagent. | |

| Sulfuric Acid (conc.) | 0.1-0.2 eq | A strong acid catalyst is required. |

Mechanistic Considerations

The cornerstone of this synthesis is the Hantzsch thiazole synthesis. The mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-bromo-β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of methyl 4-(trifluoromethyl)thiazole-2-carboxylate from ethyl trifluoroacetoacetate. The protocols are well-established and can be scaled for larger-scale production. The key to success lies in the careful control of reaction conditions, particularly temperature and stoichiometry. This versatile intermediate opens up avenues for the synthesis of a diverse range of novel molecules with potential applications in drug discovery and crop protection.

References

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Trifluoromethylated Heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of novel Trifluoromethylated Arylidene-hydrazinyl-thiazoles as neuroprotective agents. Retrieved from [Link]

-

YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid.

-

National Center for Biotechnology Information. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. synarchive.com [synarchive.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives [mdpi.com]

- 12. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]

- 13. Page loading... [guidechem.com]

- 14. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. orgosolver.com [orgosolver.com]

Application Note: Precision Synthesis of Trifluoromethyl-Thiazoles via Hantzsch Condensation

This Application Note is designed for medicinal chemists and process scientists. It details the synthesis of trifluoromethylated thiazoles, focusing on the Hantzsch Thiazole Synthesis , a robust cyclocondensation method.

Abstract & Strategic Value

The incorporation of a trifluoromethyl (

This guide focuses on the Hantzsch condensation , the industry-standard method for constructing thiazole rings. While the classical Hantzsch reaction is well-documented, the introduction of fluorinated building blocks introduces specific electronic challenges—namely, the reduced nucleophilicity of fluorinated thioamides and the high electrophilicity (and hydration propensity) of trifluoromethyl ketones.

Key Application: Synthesis of 4-(trifluoromethyl)thiazoles using 3-bromo-1,1,1-trifluoroacetone.

Mechanistic Insight: The Fluorine Effect

The Hantzsch synthesis involves the condensation of an

The 4-Trifluoromethyl Route (Preferred)

The standard route utilizes 3-bromo-1,1,1-trifluoroacetone . The strong electron-withdrawing nature of the adjacent

-

Advantage: Rapid initial nucleophilic attack by the sulfur.

-

Challenge: The intermediate hydroxythiazoline is stabilized by the electron-withdrawing

, making the final dehydration step (aromatization) slower than in non-fluorinated analogs. Acid catalysis or thermal driving force is often required.

The 2-Trifluoromethyl Route (Limitations)

Synthesizing 2-trifluoromethylthiazoles requires trifluorothioacetamide .

-

Critical Limitation: The

group pulls electron density away from the sulfur atom, drastically reducing its nucleophilicity. Consequently, this reaction often fails or proceeds with poor yields under standard Hantzsch conditions. -

Recommendation: For 2-

thiazoles, radical trifluoromethylation of pre-formed thiazoles (e.g., Minisci-type reactions) is generally preferred over de novo Hantzsch synthesis.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the synthesis of 4-trifluoromethylthiazoles. Note the stabilization of the hydroxythiazoline intermediate by the

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)-2-phenylthiazole

This protocol is optimized for the synthesis of 4-

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Thiobenzamide | Nucleophile | 1.0 | Substituted thiobenzamides can also be used. |

| 3-Bromo-1,1,1-trifluoroacetone | Electrophile | 1.1 | Warning: Lachrymator. Highly volatile. |

| Ethanol (Absolute) | Solvent | - | Concentration: 0.5 M |

| NaHCO₃ (sat. aq.) | Quench Base | - | Used to neutralize HBr salt. |

Step-by-Step Methodology

-

Preparation (Safety First):

-

Perform all operations in a well-ventilated fume hood. 3-bromo-1,1,1-trifluoroacetone is a potent lachrymator.

-

Ensure glassware is dry.

-

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add Thiobenzamide (1.0 equiv) and Absolute Ethanol (0.5 M concentration relative to thioamide).

-

Stir until fully dissolved.

-

Add 3-Bromo-1,1,1-trifluoroacetone (1.1 equiv) dropwise via syringe. Note: A slight exotherm may be observed.

-

-

Reflux & Monitoring:

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

-

In-Process Control (IPC): Monitor by TLC (System: 10% EtOAc in Hexanes) or LCMS. The starting thioamide should be fully consumed.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to approx. 20% of the original volume.

-

Neutralization: Pour the residue into a beaker containing saturated aqueous NaHCO₃ (50 mL per gram of substrate). Stir vigorously for 15 minutes.

-

Why? The reaction produces HBr.[1] The thiazole often precipitates as the HBr salt. Neutralization liberates the free base, which is typically a solid.

-

-

Extraction: If a solid precipitates, filter and wash with water. If an oil forms, extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate.

-

-

Purification:

-

Recrystallization from EtOH/Water is often sufficient.

-

Alternatively, purify via flash column chromatography (SiO₂, Gradient: 0-10% EtOAc/Hexanes).

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 4-trifluoromethylthiazoles.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Volatility of Bromoketone | Use a sealed tube or add a slight excess (1.2–1.5 equiv) of 3-bromo-1,1,1-trifluoroacetone. |

| Incomplete Reaction | Stabilized Intermediate | The hydroxythiazoline intermediate may be stable due to the |

| Regioisomer Mixtures | Asymmetric Thioamides | Generally not an issue with simple thioamides, but steric bulk on the thioamide nitrogen can influence tautomerization. Verify structure via NMR (NOE). |

| Oily Product | Impurities/HBr Salt | Ensure complete neutralization with NaHCO₃. If the free base is an oil, use column chromatography rather than recrystallization. |

Comparative Data: Solvent Effects

Solvent choice impacts the reaction rate and the solubility of the HBr salt intermediate.

| Solvent | Temperature | Yield (Isolated) | Comments |

| Ethanol | 78°C (Reflux) | 85-92% | Standard. Green solvent.[2] Product often precipitates upon cooling/neutralization. |

| DMF | 80°C | 75-80% | Harder to remove solvent. Useful only if thioamide is insoluble in EtOH. |

| Toluene | 110°C | 60-70% | Higher temp forces dehydration but may degrade sensitive thioamides. |

| Water | Ambient/Sonic | 50-65% | "Green" variant, but often suffers from poor solubility of organic reactants. |

References

-

Hantzsch, A. (1887).[3] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

-

Sloop, J. C., et al. (2012).[4] "Synthesis of fluorinated heterocycles." Journal of Fluorine Chemistry.

-

Potapov, V. A., et al. (2021). "Nucleophilicities and Nucleofugalities of Thio- and Selenoethers." Chemistry – A European Journal. (Provides context on nucleophilicity issues with fluorinated sulfur species).

-

Sigma-Aldrich. "3-Bromo-1,1,1-trifluoroacetone Product Sheet." (Reagent specifications and safety).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Purification of Methyl 4-(trifluoromethyl)thiazole-2-carboxylate

This Application Note provides a rigorous technical guide for the purification of Methyl 4-(trifluoromethyl)thiazole-2-carboxylate (CAS: 79247-85-1). This fluorinated heterocycle is a critical building block in medicinal chemistry, particularly for the development of lipophilic, metabolically stable bioisosteres.

The protocol below prioritizes purity (>98%) and yield optimization , addressing specific impurity profiles derived from the two most common synthesis routes: the Hantzsch Thiazole Synthesis and C2-Lithiation .

Molecular Weight: 211.16 g/mol [1]Introduction & Chemical Context

Methyl 4-(trifluoromethyl)thiazole-2-carboxylate is a low-melting solid/oil utilized to introduce the 4-(trifluoromethyl)thiazole motif. The electron-withdrawing trifluoromethyl group (

Impurity Profile by Synthesis Route

To purify effectively, one must understand the origin of the crude material:

| Synthesis Route | Key Reagents | Common Impurities | Purification Challenge |

| Hantzsch Synthesis | Methyl thiooxamate + 3-Bromo-1,1,1-trifluoroacetone | Unreacted thiooxamate (polar), 3-bromo-1,1,1-trifluoroacetone (lachrymator), HBr salts, elemental sulfur. | Removal of polar thioamides and volatile lachrymators. |

| C2-Lithiation | 4-(trifluoromethyl)thiazole + n-BuLi + Methyl Chloroformate | Unreacted starting material, hydrolysis byproduct (carboxylic acid), homocoupled byproducts. | Separation of starting material (close Rf) and acid. |

Experimental Workflow Diagram

Figure 1: Logical workflow for the isolation and purification of the target thiazole ester.

Detailed Purification Protocols

Pre-Purification: Workup Strategy

Critical Warning: The starting material for the Hantzsch route, 3-bromo-1,1,1-trifluoroacetone, is a severe lachrymator. All rotary evaporation must be vented into a fume hood or scrubber.

-

Quench: Pour the reaction mixture into saturated aqueous

. The target ester is stable to mild base but can hydrolyze in strong base ( -

Extraction: Extract with Ethyl Acetate (

). Avoid Diethyl Ether if unreacted bromoketone is present to minimize volatility hazards. -

Wash: Wash combined organics with Brine (

) to remove residual water-soluble thioamides. -

Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure at <40°C . The fluorinated ester may have significant vapor pressure.

Method A: Flash Column Chromatography (Primary)

This is the preferred method for crude mixtures with <90% purity or those containing "tarry" byproducts from the Hantzsch synthesis.

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Column Loading: 1:50 to 1:100 (ratio of compound to silica mass).

-

Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).[2]

Gradient Protocol:

| Time (CV*) | % Solvent B (EtOAc) | Purpose |

|---|---|---|

| 0–2 | 0% | Equilibrate column; elute non-polar impurities (e.g., sulfur). |

| 2–5 | 0%

*CV = Column Volume

TLC Visualization:

-

UV (254 nm): The thiazole ring is UV active.

-

Stain:

(Thiazoles oxidize slowly) or Iodine on Silica (general organic stain). -

Rf Value: Expect an Rf of ~0.4–0.5 in 10% EtOAc/Hexanes (Compound is relatively non-polar due to

).

Method B: Recrystallization (Polishing)

Applicable only if the crude is a solid and purity is already >85%. This method is excellent for removing trace colored impurities.

-

Solvent System: Hexanes (or Pentane) / Diethyl Ether.

-

Procedure:

-

Dissolve the crude solid in the minimum amount of warm Diethyl Ether (~35°C).

-

Add Hexanes dropwise until the solution becomes slightly turbid.

-

Add a few drops of Ether to clear the solution.

-

Cool slowly to Room Temperature, then to 4°C (fridge), and finally -20°C (freezer).

-

-

Collection: Filter the crystals rapidly (cold) and wash with cold Hexanes.

Quality Control & Characterization Specifications

To validate the protocol, the purified compound must meet these specifications.

| Parameter | Specification | Method | Notes |

| Appearance | White to off-white crystalline solid (or colorless oil) | Visual | Yellow color indicates sulfur or oxidation byproducts. |

| Purity | > 98.0% | HPLC (UV 254 nm) | Column: C18.[3] Mobile Phase: |

| Identity ( | C5-H shift is diagnostic; | ||

| Identity ( | Single sharp peak confirms no positional isomers. | ||

| Residual Solvent | < 0.5% wt/wt | Check for EtOAc/Hexane peaks. |

Troubleshooting Guide:

-

Problem: Compound co-elutes with a yellow impurity.

-

Cause: Elemental sulfur (common in Hantzsch).

-

Solution: Dissolve in minimal DCM and precipitate sulfur with Hexanes, or use a specific "Sulfur removal" resin.

-

-

Problem: Low yield after column.

-

Cause: Product volatility.

-

Solution: Do not use high vacuum (< 10 mbar) for extended periods. Keep water bath < 40°C.

-

References

-

Compound Identification: Methyl 4-(trifluoromethyl)thiazole-2-carboxylate; CAS Registry Number 79247-85-1 .[1][4]

-

Source: Accela ChemBio Catalog, Product SY048001.[4]

-

-

General Hantzsch Synthesis Protocol

-

Synthesis of Fluorinated Thiazoles

-

Reference: "Synthesis and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. (Describes analogous workups for 4-CF3 thiazoles).

-

-

Properties of Ethyl Ester Analog

Sources

- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]

- 4. SY048001,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]

- 7. Ethyl 4-(trifluoromethyl)-2-(4-methoxyphenyl)thiazole | Sigma-Aldrich [sigmaaldrich.com]

- 8. jwpharmlab.com [jwpharmlab.com]

- 9. Ethyl 4-(Trifluoromethyl)thiazole-2-carboxylate , Package: 5g , Laibo Chem - Global Labor [globallabor.com.br]

Using Methyl 4-(trifluoromethyl)thiazole-2-carboxylate as a building block in organic synthesis

Application Note & Protocol Guide

Executive Summary

Methyl 4-(trifluoromethyl)thiazole-2-carboxylate is a high-value heterocyclic building block used extensively in the synthesis of pharmaceutical candidates and agrochemicals. Its structural utility lies in the combination of the thiazole core (a privileged pharmacophore found in drugs like Dasatinib and Ritonavir) with a trifluoromethyl (

The

-

Metabolic Stability: Blocking metabolic hotspots (e.g., preventing oxidation).

-

Lipophilicity: Modulation of

to improve membrane permeability.[1] -

Binding Affinity: Enhancing hydrophobic interactions within protein active sites.

This guide details the chemical reactivity profile of this building block and provides validated protocols for its two most common synthetic applications: C2-Amidation (for kinase inhibitor synthesis) and Heterocycle Extension (for bioisostere construction).

Chemical Profile & Reactivity Landscape

The molecule features two distinct reactive centers controlled by the electron-deficient nature of the thiazole ring.

Structural Analysis[2]

-

C2-Position (Ester): The methyl ester is highly electrophilic due to the electron-withdrawing nature of the adjacent thiazole nitrogen and the

group. It undergoes facile nucleophilic acyl substitution (hydrolysis, amidation, hydrazinolysis). -

C4-Position (

): Chemically inert under standard conditions, providing steric bulk and electronic modulation. -

C5-Position (C-H): The C5 proton is relatively acidic (

lowered by the electron-poor ring), making it susceptible to C-H activation or electrophilic halogenation (e.g., bromination) for subsequent cross-coupling (Suzuki-Miyaura).

Visualization: Reactivity Map

Figure 1: Reactivity landscape of Methyl 4-(trifluoromethyl)thiazole-2-carboxylate. Solid lines indicate standard protocols; dashed lines indicate advanced catalytic transformations.

Validated Experimental Protocols

Protocol A: Synthesis of Thiazole-2-Carboxamides (Kinase Inhibitor Scaffold)

This workflow converts the ester into an amide, a key motif in c-Met and Tyrosinase inhibitors. The process involves a two-step sequence: saponification followed by peptide coupling. Direct amidation of the ester is often slow due to the deactivated ring; the acid chloride or activated ester route is preferred.

Target Audience: Medicinal Chemists synthesizing focused libraries.[2]

Step 1: Saponification to Carboxylic Acid

-

Dissolution: Dissolve Methyl 4-(trifluoromethyl)thiazole-2-carboxylate (1.0 eq) in a mixture of THF:MeOH:Water (3:1:1, 0.2 M concentration).

-

Base Addition: Add LiOH·H₂O (2.0 eq) at 0 °C.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

-

Workup:

-

Concentrate to remove organics.

-

Acidify the aqueous residue to pH ~2–3 using 1N HCl.

-

Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Yield: Typically >90% (White/Off-white solid). No column purification usually required.

-

Step 2: Amide Coupling (General Procedure)

-

Activation: To a solution of the Carboxylic Acid (1.0 eq) in dry DMF (0.1 M) add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at RT to activate the acid.

-

Coupling: Add the requisite Amine (1.1 eq).

-

Completion: Stir at RT for 4–12 hours.

-

Purification: Dilute with water (precipitate often forms). Filter or extract with EtOAc.[3] Purify via flash chromatography (DCM/MeOH gradient).

Optimization Note: For sterically hindered amines, conversion to the acid chloride (using oxalyl chloride/DMF cat. in DCM) prior to coupling is recommended.

Protocol B: Heterocycle Extension (The "Hydrazide Route")

This protocol is used to convert the thiazole ester into a 1,3,4-oxadiazole or 1,2,4-triazole ring system. These "heterocycle-on-heterocycle" assemblies are classic bioisosteres for amide bonds, offering improved metabolic stability.

Target Audience: Lead Optimization Chemists.

Workflow Visualization

Figure 2: Synthesis of Oxadiazole-Thiazole Hybrids.

Detailed Procedure

-

Hydrazide Formation:

-

Dissolve the starting ester (1.0 mmol) in Ethanol (5 mL).

-

Add Hydrazine hydrate (80%, 5.0 mmol, 5 eq) dropwise.

-

Reflux for 4–6 hours.[3] A precipitate usually forms upon cooling.

-

Isolation: Filter the solid, wash with cold ethanol, and dry.

-

Checkpoint: This intermediate (Thiazole-2-carbohydrazide) is stable and can be stored.

-

-

Cyclization to 1,3,4-Oxadiazole:

-

Suspend the hydrazide (1.0 mmol) in Triethyl Orthoformate (3 mL) (acts as solvent and reagent).

-

Add a catalytic amount of p-TsOH (10 mol%).

-

Reflux for 6–8 hours.

-

Workup: Evaporate excess orthoester. Recrystallize the residue from Ethanol/Hexane.

-

Advanced Applications: C-H Functionalization

While the C2-ester chemistry is standard, the C5-position offers a site for late-stage diversification without pre-functionalization.

-

Mechanism: The electron-deficient nature of the thiazole ring (enhanced by the

group) renders the C5-H bond acidic, facilitating Pd-catalyzed C-H Arylation . -

Conditions: Direct arylation can be achieved using aryl iodides/bromides with Pd(OAc)₂ catalyst, often without phosphine ligands, using bases like

or CsOPiv in DMA or DMF at elevated temperatures (100–120 °C). -

Strategic Value: This allows for the rapid synthesis of "biaryl" systems (e.g., 5-aryl-4-trifluoromethylthiazoles) which are privileged scaffolds in modern agrochemistry and oncology.

Case Study: c-Met Kinase Inhibitors

A relevant application of this building block is found in the development of c-Met inhibitors for cancer therapy.

-

Target: c-Met (Hepatocyte Growth Factor Receptor).

-

Molecule: Compound 51am (Reference 1).

-

Role of Building Block: The 4-(trifluoromethyl)thiazole-2-carboxamide moiety serves as the "hinge binder" or the solvent-exposed tail, where the

group occupies a hydrophobic pocket, significantly increasing potency compared to the non-fluorinated analog. -

Outcome: The derivative showed nanomolar inhibition of c-Met and significant antiproliferative activity in MKN-45 cell lines.

References

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Source: National Institutes of Health (PMC) / Eur J Med Chem. URL:[Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Source: MDPI (Molecules). URL:[Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Source: ACS Omega.[4] URL:[Link]

-

Regioselective arylation of thiazole derivatives at 5-position via Pd catalysis. Source: PubMed / Org. Lett. URL:[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI (Pharmaceuticals). URL:[Link][3]

Sources

Experimental procedure for the hydrolysis of Methyl 4-(trifluoromethyl)thiazole-2-carboxylate

Abstract & Strategic Overview

This application note details the optimized procedure for the hydrolysis of Methyl 4-(trifluoromethyl)thiazole-2-carboxylate to its corresponding acid, 4-(trifluoromethyl)thiazole-2-carboxylic acid .

Critical Scientific Insight: Unlike their C4 or C5 isomers, thiazole-2-carboxylic acids are inherently unstable and prone to spontaneous decarboxylation (loss of

This protocol utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis at controlled low temperatures (0°C to Ambient) in a THF/Water system to suppress decarboxylation and ensure high fidelity isolation of the target acid.

Reaction Mechanism & Chemical Logic

The transformation proceeds via a standard

-

Nucleophilic Attack: Hydroxide ion attacks the ester carbonyl to form a tetrahedral intermediate.

-

Collapse: Elimination of methoxide yields the stable carboxylate salt.

-